molecular formula C10H15NO B1290204 1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene CAS No. 883548-46-7

1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene

Cat. No.: B1290204
CAS No.: 883548-46-7
M. Wt: 165.23 g/mol
InChI Key: BFLPIFRNTKGEIA-UHFFFAOYSA-N
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Description

1-[(1-Aminopropan-2-yl)oxy]-2-methylbenzene (CAS: 6440-88-6) is an organic compound with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol . Structurally, it consists of a methyl-substituted benzene ring (2-methylbenzene) linked via an ether bond to a 1-aminopropan-2-yl group (–O–CH(CH₃)–CH₂–NH₂). This compound is categorized as an organic building block, primarily used in research for synthesizing complex molecules. Its purity is typically 95%, and it is commercially available in quantities ranging from 1g to 5g .

Key physicochemical properties include:

  • SMILES: CC1=CC(=CC=C1)OC(C)CN
  • InChIKey: MYYLGENPKRDZMK-UHFFFAOYSA-N
  • LogD (pH 5.5): -1.02 (calculated)

Properties

IUPAC Name

2-(2-methylphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-5-3-4-6-10(8)12-9(2)7-11/h3-6,9H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLPIFRNTKGEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene involves several steps. One common synthetic route includes the reaction of 2-methylphenol with 1-chloropropan-2-amine under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated under reflux to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene has several scientific research applications:

    Chemistry: It is used as a reference compound in studies involving dopamine reuptake inhibitors and their analogs.

    Biology: The compound is studied for its effects on dopamine transporters and its potential use in treating neurological disorders.

    Medicine: Research is ongoing to explore its potential therapeutic applications in conditions such as attention deficit hyperactivity disorder (ADHD) and depression.

    Industry: The compound is used in the development of new pharmaceuticals and as a chemical intermediate in various synthetic processes.

Mechanism of Action

The mechanism of action of 1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene involves its interaction with dopamine transporters. It inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This results in enhanced dopaminergic signaling, which is associated with its stimulant effects. The compound’s molecular targets include dopamine transporters and other related proteins involved in neurotransmitter regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Methyl Substitution

  • While the molecular formula (C₁₀H₁₅NO) and weight (165.23 g/mol) remain identical, the altered substituent position impacts steric and electronic properties. For example, the meta configuration may reduce steric hindrance in reactions compared to the ortho-substituted analog .

Halogen-Substituted Derivatives

a) 1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene hydrochloride (CAS: 1021871-66-8):
  • Molecular Formula: C₉H₁₃Cl₂NO
  • Molecular Weight : 222.11 g/mol
  • Key Differences :
    • The methyl group is replaced with chlorine at the para position.
    • The hydrochloride salt form enhances solubility in polar solvents.
    • Hazard Profile : Includes warnings for toxicity (H302) and skin irritation (H315) .
b) 1-[(1-Aminopropan-2-yl)oxy]-2-fluorobenzene (CID 54595766):
  • Molecular Formula: C₉H₁₂FNO
  • Molecular Weight : 169.20 g/mol
  • SMILES: CC(CN)OC1=CC=CC=C1F .
c) Brominated Derivatives (e.g., 1-[(1-Aminopropan-2-yl)oxy]-2-bromobenzene):
  • Molecular Formula: C₉H₁₂BrNO
  • Commercial Availability : Sold in 50mg–500mg quantities (e.g., CymitQuimica) .
  • Key Differences :
    • Bromine’s larger atomic radius increases steric hindrance and polarizability, making these derivatives suitable for Suzuki-Miyaura cross-coupling reactions .

Schiff Base Ligands

  • Methyl 2-((1-((2-hydroxy-5-methoxybenzylidene)amino)propan-2-yl)amino)cyclopent-1-enecarbodithioate: Derived from the aminopropoxy group, this Schiff base ligand forms complexes with metals like copper(II), enabling catalytic applications in organic synthesis .

Physicochemical Properties Comparison

Property Target Compound 3-Chloro Derivative 2-Fluoro Derivative Bromo Derivative
Molecular Formula C₁₀H₁₅NO C₉H₁₃Cl₂NO C₉H₁₂FNO C₉H₁₂BrNO
Molecular Weight (g/mol) 165.23 222.11 169.20 ~214.10
LogD (pH 5.5) -1.02 Not reported Not reported Not reported
Hazard Statements Not specified H302, H315, H319, H335 Not specified Not specified

Biological Activity

1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly in the context of neurodegenerative diseases and cancer. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical pathways, and effects on various cellular processes.

1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene features an aromatic ring with an alkoxy group that contributes to its reactivity and interaction with biological targets. The compound's structure allows it to participate in various chemical reactions, including oxidation and substitution, which are critical for its biological functions .

Target Enzymes

The primary target of 1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene is beta-secretase 1 (BACE1) . This enzyme plays a crucial role in the amyloidogenic pathway, leading to the production of amyloid-beta peptides associated with Alzheimer's disease. Inhibition of BACE1 by this compound can potentially decrease amyloid-beta production, thereby impacting the progression of neurodegenerative diseases .

Biochemical Pathways

The compound is also involved in the anaerobic cobalamin biosynthesis pathway , interacting with enzymes such as threonine-phosphate decarboxylase and adenosylcobinamide-phosphate synthase. These interactions can modulate various cellular processes, influencing metabolism and signaling pathways .

Antimicrobial and Anticancer Properties

Preliminary studies indicate that 1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene exhibits antimicrobial and anticancer properties. Its ability to inhibit specific enzymes may contribute to its effectiveness against cancer cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of various bacterial strains
AnticancerReduces viability of cancer cells through enzyme inhibition
NeuroprotectiveDecreases amyloid-beta production via BACE1 inhibition

Case Studies

Several studies have highlighted the potential applications of 1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene:

  • Neurodegenerative Disease Models : In vitro studies demonstrated that treatment with this compound reduced amyloid-beta levels in neuronal cell cultures, suggesting its potential as a therapeutic agent for Alzheimer's disease .
  • Cancer Cell Lines : Research involving various cancer cell lines showed that this compound could inhibit cell proliferation and induce apoptosis, indicating its potential utility in cancer therapy .

Dosage Effects and Stability

The effects of 1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene vary significantly with dosage. Low doses have been shown to enhance cellular functions, while high doses may lead to cytotoxic effects. Stability studies indicate that the compound remains effective under controlled conditions, although degradation products may exhibit different biological properties .

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